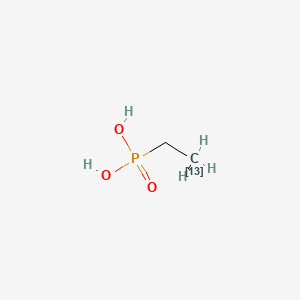

(213C)ethylphosphonic acid

Description

Overview of Phosphonic Acid Chemistry and Its Academic Relevance

Phosphonic acids are a class of organophosphorus compounds characterized by a phosphorus atom bonded to a carbon atom, two hydroxyl groups, and a doubly bonded oxygen atom (R-PO(OH)₂). researchgate.netacs.org This structure makes them structural analogs of carboxylic acids and, more importantly, stable isosteres of phosphates, which are ubiquitous in biological systems. researchgate.netacs.org This structural mimicry is a cornerstone of their academic and commercial relevance.

Phosphonic acids and their derivatives, phosphonates, exhibit a range of useful properties. They are often non-volatile solids, soluble in water and alcohols, and feature a tetrahedral phosphorus center. researchgate.net Their synthesis is well-established, with the Michaelis-Arbuzov reaction being a classic and widely used method for forming the crucial carbon-phosphorus bond. mdpi.comwikipedia.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org The hydrolysis of phosphonate (B1237965) esters is a common final step to yield the phosphonic acid. nih.gov

The applications of phosphonic acids are diverse, spanning from industrial uses to medicine. They are effective chelating agents for metal ions, used in water treatment and as concrete admixtures. researchgate.net In agriculture, the well-known herbicide glyphosate (B1671968) is a phosphonate. researchgate.net In the biomedical field, phosphonates are used as drugs for treating osteoporosis (bisphosphonates) and as antiviral agents, such as Tenofovir for HIV therapy. researchgate.net Their ability to mimic phosphates allows them to act as inhibitors of enzymes that process phosphate-containing substrates. nih.gov

Specific Focus on (2¹³C)Ethylphosphonic Acid in Advanced Research Contexts

While information specifically detailing extensive research on (2¹³C)ethylphosphonic acid is not widely available in public literature, its importance can be inferred from the convergence of stable isotope labeling and phosphonic acid chemistry. The labeling of ethylphosphonic acid at the C2 position with a ¹³C isotope provides a powerful tool for specific research applications.

The primary utility of (2¹³C)ethylphosphonic acid lies in its application as a tracer in mechanistic and metabolic studies. For example, in studies of the biotransformation of organophosphorus compounds, such as the flame retardant diethyl ethylphosphonate (DEEP), (2¹³C)ethylphosphonic acid could be used to definitively track the fate of the ethyl group during hydrolysis and subsequent metabolic processing. oup.com The ¹³C label allows for unambiguous identification of the labeled carbon in metabolites via NMR and MS, helping to elucidate the enzymatic pathways involved.

Furthermore, in environmental science, where phosphonates are of interest as persistent organic pollutants, (2¹³C)ethylphosphonic acid can serve as an internal standard for the accurate quantification of ethylphosphonic acid in complex environmental matrices. researchgate.net Its distinct mass allows for precise measurement, overcoming the challenges of background interference.

The synthesis of (2¹³C)ethylphosphonic acid would likely follow established methods for phosphonic acid synthesis, such as the Michaelis-Arbuzov reaction, using a ¹³C-labeled ethyl halide as a starting material. mdpi.comwikipedia.org Subsequent hydrolysis of the resulting diethyl (2-¹³C)ethylphosphonate would yield the desired labeled phosphonic acid. nih.gov

Research Findings and Data

Detailed experimental data specifically for (2¹³C)ethylphosphonic acid are scarce. However, we can compile relevant data for ethylphosphonic acid and its derivatives to provide a basis for understanding its expected properties and analytical characteristics.

Physicochemical Properties of Alkylphosphonic Acids

This table provides a general overview of the properties of short-chain alkylphosphonic acids, which would be comparable to (2¹³C)ethylphosphonic acid.

| Property | Value Range | Reference |

| pKa1 | ~2.6 | acs.org |

| pKa2 | ~7.9 | acs.org |

| Water Solubility | Soluble | researchgate.net |

| LogP (Aryl Phosphonic Acids) | 0.88 - 1.70 | acs.org |

Spectroscopic Data for Ethylphosphonic Acid Derivatives

NMR and MS are the primary techniques for characterizing (2¹³C)ethylphosphonic acid. The ¹³C label would result in a distinct signal in the ¹³C NMR spectrum and a characteristic mass shift in the mass spectrum. The table below shows typical spectroscopic data for unlabeled ethylphosphonic acid derivatives. For (2¹³C)ethylphosphonic acid, the C2 carbon signal would be a doublet due to coupling with the adjacent phosphorus atom.

| Technique | Derivative | Observed Data | Reference |

| ¹H NMR | Diethyl ethylphosphonate | δ: 4.09 (dq, 2H), 1.74 (dq, 2H, J=18.6, 7.5 Hz), 1.33 (t, 3H), 1.18 (dt, 3H, J=20.1, 7.7 Hz) | rsc.org |

| ¹³C NMR | Diethyl ethylphosphonate | δ: 61.6 (d, J=7.2 Hz), 30.7 (d, J=141.4 Hz), 16.1 (d, J=6.5 Hz) | rsc.org |

| ³¹P NMR | Diethyl ethylphosphonate | δ: 32.2 | rsc.org |

| Mass Spec (EI) | Ethylphosphonic acid, 2TMS derivative | m/z values indicating fragmentation patterns | nist.gov |

Applications of Isotopically Labeled Organophosphorus Compounds

This table illustrates the diverse research applications of various isotopically labeled organophosphorus compounds, highlighting the potential uses of (2¹³C)ethylphosphonic acid.

| Labeled Compound | Research Application | Reference |

| ¹³C-Methylphosphonic Acid | Studying effects on chronic myelogenous leukemia cells; electrolyte materials in fuel cells. | acs.org |

| Isotopically Labeled Tyrosines | Investigating the biosynthesis of phosphonate-containing natural products like K-26. | nih.gov |

| ¹⁸O-Labeled 2-hydroxypropylphosphonate | Elucidating the mechanism of epoxide formation in fosfomycin (B1673569) biosynthesis. | nih.gov |

| ³³P-Radiolabelled Phosphonic Acid | Used in metabolism and environmental fate studies of fungicides. | acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C2H7O3P |

|---|---|

Molecular Weight |

111.04 g/mol |

IUPAC Name |

(213C)ethylphosphonic acid |

InChI |

InChI=1S/C2H7O3P/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5)/i1+1 |

InChI Key |

GATNOFPXSDHULC-OUBTZVSYSA-N |

Isomeric SMILES |

[13CH3]CP(=O)(O)O |

Canonical SMILES |

CCP(=O)(O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 213c Ethylphosphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C and ³¹P Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organophosphorus compounds. scirp.org For (2¹³C)Ethylphosphonic acid, NMR provides detailed information about the carbon skeleton and the phosphorus center.

¹³C NMR Chemical Shift Analysis and Carbon-Phosphorus Coupling Constants

The ¹³C NMR spectrum is crucial for confirming the position of the ¹³C label. The chemical shifts in ¹³C NMR are indicative of the electronic environment of the carbon atoms. oregonstate.edu In ethylphosphonic acid, the carbon directly bonded to the phosphorus atom (C1) and the terminal methyl carbon (C2) will exhibit distinct signals. The presence of the phosphorus atom causes spin-spin coupling, resulting in the splitting of these carbon signals into doublets.

The magnitude of the one-bond carbon-phosphorus coupling constant (¹JCP) is typically large, often in the range of 115-117 Hz for carbons directly attached to a phosphorus atom. researchgate.net The two-bond coupling (²JCP) to the other carbon atom is significantly smaller. These coupling constants are highly dependent on the geometry and hybridization of the molecule. mdpi.comacs.org

| Carbon Position | Expected Chemical Shift (ppm) | Expected Coupling Constant (JCP) |

| C1 (¹³C-labeled) | 20-30 | ¹JCP: ~120-140 Hz |

| C2 | 10-20 | ²JCP: ~5-15 Hz |

| Note: The exact chemical shifts and coupling constants can vary based on solvent and pH. |

³¹P NMR for Phosphonic Acid Moiety Characterization and Isotopic Effects

³¹P NMR spectroscopy is highly sensitive for the analysis of organophosphorus compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. mdpi.com The chemical shift of the phosphorus atom in ethylphosphonic acid provides information about its oxidation state and coordination environment. weebly.com The typical chemical shift range for phosphonic acids is between 15 and 30 ppm relative to 85% phosphoric acid. rsc.org

The introduction of a ¹³C isotope adjacent to the phosphorus atom can induce a small, often measurable, isotopic shift in the ³¹P NMR spectrum. More significantly, the ³¹P signal will be split into a doublet due to coupling with the ¹³C nucleus (¹JPC), providing direct evidence of the C-P bond. The magnitude of this coupling constant is the same as the ¹JCP observed in the ¹³C NMR spectrum.

Multidimensional NMR Techniques for Detailed Structural Elucidation

For unambiguous assignment of all signals and to gain deeper structural insights, multidimensional NMR techniques are employed. numberanalytics.comomicsonline.org

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ³¹P. numberanalytics.com In the case of (2¹³C)Ethylphosphonic acid, an HSQC experiment would show a correlation between the protons on the labeled carbon and the ¹³C nucleus itself. A ¹H-¹³P HSQC would show correlations between the protons on the ethyl group and the phosphorus atom. scirp.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. ipb.pt An HMBC experiment can be used to confirm the connectivity within the ethylphosphonic acid molecule by showing correlations between the methyl protons and the phosphorus atom, as well as between the methylene (B1212753) protons and the phosphorus atom.

Correlation Spectroscopy (COSY): This homonuclear 2D NMR experiment shows correlations between protons that are coupled to each other, confirming the proton network within the ethyl group. numberanalytics.com

These techniques, when used in combination, provide a comprehensive and unambiguous structural confirmation of (2¹³C)Ethylphosphonic acid. omicsonline.org

Solid-State NMR Applications for Material Characterization

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials at a molecular level. researchgate.netpreprints.orgroutledge.com For (2¹³C)Ethylphosphonic acid, ssNMR can be used to characterize its structure in the solid phase, providing information about crystal packing and intermolecular interactions. mdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of low-abundance nuclei like ¹³C. acs.org

³¹P solid-state NMR is particularly useful for probing the local environment of the phosphonic acid group. acs.org The chemical shift anisotropy, which is averaged out in solution NMR, can be measured in solid-state NMR and provides detailed information about the symmetry and electronic structure around the phosphorus nucleus. mdpi.com Studies on related phosphonic acids have shown that ssNMR can distinguish between different binding modes (e.g., monodentate, bidentate) when the molecule is adsorbed onto a surface. acs.org

Mass Spectrometry (MS) for Isotopic Purity and Molecular Formula Confirmation

Mass spectrometry is a critical analytical technique for determining the molecular weight and confirming the elemental composition and isotopic enrichment of a compound. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of a compound's molecular formula. acs.orgzldm.ru For (2¹³C)Ethylphosphonic acid, HRMS can distinguish its molecular formula from other potential compounds with the same nominal mass. The expected exact mass for (2¹³C)Ethylphosphonic acid (C¹³CH₇O₃P) is different from that of its unlabeled counterpart (C₂H₇O₃P), allowing for confirmation of the isotopic substitution.

The isotopic purity of (2¹³C)Ethylphosphonic acid can also be assessed using HRMS. By comparing the intensity of the ion corresponding to the ¹³C-labeled molecule with the intensity of the ion for the unlabeled molecule, the percentage of isotopic enrichment can be calculated. uni-due.dersc.org

| Compound | Molecular Formula | Calculated Exact Mass (m/z) |

| Ethylphosphonic acid | C₂H₇O₃P | 110.0133 |

| (2¹³C)Ethylphosphonic acid | C¹³CH₇O₃P | 111.0166 |

Isotope Ratio Mass Spectrometry for Tracing Applications

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the relative abundance of stable isotopes in a given sample. wvu.edunih.gov This method provides detailed information about the geographic, chemical, and biological origins of substances by measuring minute differences in isotope ratios. wvu.edunih.govbayern.de For organic compounds, IRMS typically focuses on the stable isotopes of elements like carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), hydrogen (²H/¹H), and oxygen (¹⁸O/¹⁶O). wvu.edu The isotopic composition of a molecule can serve as a fingerprint, revealing the source of its precursors and the chemical or physical processes it has undergone. wvu.edunih.gov

In the context of (2¹³C)ethylphosphonic acid, the molecule is intentionally enriched with the heavy carbon isotope, ¹³C. This isotopic labeling makes it an ideal tracer for a variety of applications, including metabolic pathway studies, environmental fate analysis, and mechanistic research. symeres.commedchemexpress.com When (2¹³C)ethylphosphonic acid is introduced into a system, its journey and transformation can be monitored by tracking the ¹³C label using IRMS coupled with a separation technique like gas or liquid chromatography (GC-IRMS or LC-IRMS). nih.govwur.nl

The fundamental principle of using isotopically labeled compounds is that while they are chemically identical to their unlabeled counterparts, their increased mass allows them to be distinguished and quantified by mass spectrometry. medchemexpress.com This enables precise measurement of their concentration and transformation products. symeres.com For instance, in environmental studies, researchers can trace the degradation pathway of ethylphosphonic acid by following the ¹³C signature. Studies on related phosphonates have successfully used isotopic analysis to elucidate degradation mechanisms. rsc.orguni-due.de

A significant application lies in forensic and verification analysis, particularly concerning chemical warfare agents, as ethylphosphonic acid is a degradation product of certain nerve agents. mdpi.commdpi.com Stable isotope analysis of precursor materials and their degradation products can provide crucial evidence for forensic investigations. nih.gov Research on methylphosphonic dichloride, a precursor to sarin, demonstrated that the natural ¹³C/¹²C ratio could be used to link a chemical agent to a specific synthetic batch. nih.govosti.gov The study also found that hydrolysis of the precursor to its corresponding phosphonic acid did not significantly alter the carbon isotope ratio, a critical factor for sample preparation. nih.govosti.gov This highlights the robustness of using the phosphonic acid form for isotopic analysis.

Table 1: Principles and Applications of IRMS in Tracing

| Feature | Description | Relevance to (2¹³C)Ethylphosphonic Acid |

| Principle | Measures the ratio of stable isotopes (e.g., ¹³C/¹²C) in a sample relative to an international standard. bayern.de | The deliberate ¹³C enrichment in (2¹³C)ethylphosphonic acid creates a distinct isotopic signature that is easily measured against the natural abundance background. |

| Instrumentation | Typically involves a gas or liquid chromatograph for separation, followed by a combustion/conversion interface and a specialized magnetic sector mass spectrometer. nih.govwur.nl | GC-IRMS or LC-IRMS allows for the specific analysis of the ¹³C ratio in the ethylphosphonic acid molecule, even in complex mixtures. uni-due.de |

| Application: Tracing | The unique isotopic signature of the labeled compound allows it to be tracked through biological or environmental systems. symeres.comnih.gov | Used to study the absorption, distribution, metabolism, and excretion (ADME) of ethylphosphonic acid or to monitor its environmental degradation and persistence. |

| Application: Forensics | Natural variations in isotope ratios can link a chemical to its source material or synthetic process. wvu.edunih.gov | While (2¹³C)ethylphosphonic acid is an intentionally labeled tracer, the principles of IRMS are used to analyze the natural isotopic signatures of related, unlabeled compounds for attribution. nih.gov |

Chromatographic Techniques for Separation and Purity Assessment

The analysis of polar compounds like ethylphosphonic acid requires robust separation and detection techniques to ensure accurate quantification and purity assessment. Due to their high polarity, low volatility, and potential for complex matrix interactions, phosphonic acids present unique analytical challenges. mdpi.comsielc.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominent techniques employed for the analysis of ethylphosphonic acid and its related compounds, each with specific methodologies to overcome these challenges.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polar, non-volatile compounds like ethylphosphonic acid. nih.gov Its versatility allows for separation based on various chemical properties, though direct analysis can be complicated by the compound's polarity. sielc.com

Several HPLC approaches have been developed for phosphonic acids. Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, is effective for retaining and separating polar acidic compounds like alkylphosphonic acids. sielc.com For example, a Primesep SB reversed-phase anion-exchange column has been successfully used for the separation of methylphosphonic, ethylphosphonic, and related acids. sielc.com Another approach utilizes a Newcrom B column, a mixed-mode column with a negatively charged ion-pairing group, for the effective separation of glyphosate (B1671968), methylphosphonic acid, and ethylphosphonic acid. sielc.com

To enhance retention and improve detection, derivatization is a common strategy in HPLC analysis of aminophosphonates and related compounds. nih.govtandfonline.com The amino group can be derivatized with reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which introduces a chromophore and a fluorophore into the molecule. tandfonline.comamazonaws.com This allows for highly sensitive detection using UV or fluorescence detectors. tandfonline.comresearchgate.net For the phosphonic acid group itself, esterification can be performed using reagents like triethyl orthoformate. tandfonline.com Coupling HPLC with mass spectrometry (HPLC-MS) or inductively coupled plasma mass spectrometry (HPLC-ICP-MS) provides even greater specificity and sensitivity, often without the need for derivatization. mdpi.comnih.gov

Table 2: Exemplary HPLC Methods for Phosphonic Acid Analysis

| Method | Column | Mobile Phase | Derivatization | Detection | Reference(s) |

| Mixed-Mode Chromatography | Primesep SB (Reversed-Phase/Anion-Exchange) | Acetonitrile (ACN) and water with formic acid | None | LC/MS | sielc.com |

| Mixed-Mode Chromatography | Newcrom B | ACN and water with ammonium (B1175870) formate (B1220265) (H4NCOO) | None | ELSD/LC-MS | sielc.com |

| Reversed-Phase HPLC | C18 | Acidic phosphate-acetonitrile eluent | 9-fluorenylmethoxycarbonyl chloride (FMOC) for imine group | UV (260 nm) / Fluorescence | nih.govamazonaws.comresearchgate.net |

Gas Chromatography (GC) with Specialized Detection Methods (e.g., FPD, MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the high polarity and low volatility of ethylphosphonic acid, direct analysis by GC is not feasible. nih.govacs.org Therefore, a critical prerequisite for GC analysis is a derivatization step to convert the polar phosphonic acid into a volatile, thermally stable derivative. researchgate.netnih.gov

Common derivatization methods include silylation and methylation. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used to convert the acidic protons into trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters, respectively. researchgate.netnih.gov Methylation using reagents such as trimethylsilyldiazomethane (B103560) is another effective strategy, yielding the corresponding methyl esters suitable for GC analysis. tandfonline.com

Once derivatized, the compound can be analyzed using highly selective and sensitive detectors:

Flame Photometric Detector (FPD): The FPD is particularly well-suited for analyzing organophosphorus compounds. When operated in the phosphorus-specific mode, it offers excellent sensitivity and selectivity by detecting the emission from phosphorus-containing species in a hydrogen-rich flame. nih.govepa.gov This makes it a detector of choice in many standard methods for organophosphorus pesticide residue analysis. nih.govnemi.gov

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides unparalleled identification capabilities based on the mass spectrum of the analyte, in addition to high sensitivity. researchgate.nettandfonline.com Techniques like chemical ionization (CI) can be used to generate a strong protonated molecular ion peak, which aids in confirming the molecular weight of the derivative. nih.gov Tandem mass spectrometry (GC-MS/MS) further enhances selectivity and is invaluable for detecting trace levels in complex matrices. researchgate.net

Table 3: Gas Chromatography (GC) Analysis Parameters for Phosphonic Acids

| Derivatization Reagent | Derivative Formed | GC Column | Detector | Key Findings | Reference(s) |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | Capillary (e.g., HP-5) | GC-MS/MS (NCI) | Highly sensitive method for detecting alkyl methylphosphonic acids in urine. mdpi.comresearchgate.netosti.gov | mdpi.comresearchgate.netosti.gov |

| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ester | Capillary | GC-ICPMS, GC-TOF-MS | Allows for separation and detection of multiple nerve agent degradation products in under 10 minutes with low pg detection limits. nih.gov | nih.gov |

| Trimethylsilyldiazomethane | Methyl ester | Capillary | GC-MS | A simple and rapid derivatization suitable for creating qualitative standards for various alkyl methylphosphonic acids. tandfonline.com | tandfonline.com |

| BSTFA | Trimethylsilyl (TMS) ester | Capillary | GC-CI-MS | Used to analyze O-alkyl-O-trimethylsilyl ethylphosphonates, confirming synthesis via GC-MS. nih.govacs.org | nih.govacs.org |

Research Applications of 213c Ethylphosphonic Acid in Tracing and Mechanistic Studies

Elucidation of Biochemical Pathways and Metabolic Flux Analysis

Isotopically labeled compounds are essential for metabolic flux analysis, a technique used to quantify the movement of atoms through metabolic pathways. researchgate.netd-nb.infofrontiersin.orgplos.org The use of (2-¹³C)ethylphosphonic acid provides a window into the intricate workings of cellular metabolism.

Investigating Phosphate (B84403) Metabolism and Enzyme Inhibition Mechanisms

Phosphonates are recognized as structural mimics of natural phosphates and carboxylates, enabling them to interact with and often inhibit enzymes involved in phosphate metabolism. nih.govhawaii.eduresearchgate.netresearchgate.net Because of their structural similarity to phosphate esters, phosphonates can act as competitive inhibitors for enzymes that process these molecules. nih.govhawaii.edu This inhibitory action is a key area of study, as many cellular processes, from signal transduction to energy metabolism, depend on phosphate-metabolizing enzymes. hawaii.eduresearchgate.net

Research indicates that phosphonates can interfere with a wide range of enzymes, including those crucial for cell growth, differentiation, and signaling pathways. researchgate.net The stability of the phosphonate (B1237965) C-P bond, in contrast to the labile P-O bond of phosphate esters, makes them effective and persistent inhibitors. nih.govnih.gov By studying how (2-¹³C)ethylphosphonic acid interacts with these enzymes, scientists can gain detailed insights into enzyme active sites and inhibition mechanisms, which is critical for drug development. researchgate.net

Tracing Carbon Flow in Biosynthetic Processes using ¹³C Labeling

The carbon-13 label in (2-¹³C)ethylphosphonic acid allows researchers to trace the flow of carbon atoms through various biosynthetic pathways. researchgate.netd-nb.infonottingham.ac.uk This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), is a cornerstone for understanding how cells build complex molecules. d-nb.infoplos.org

In these studies, cells are supplied with a ¹³C-labeled substrate. As the cells metabolize the substrate, the ¹³C atoms are incorporated into various metabolic intermediates and final products. nih.gov By analyzing the distribution of the ¹³C label in these molecules, often using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can map out the active metabolic routes and quantify the rate of flow, or flux, through them. d-nb.infofrontiersin.orgnih.gov This approach has been instrumental in identifying novel metabolic pathways and understanding how metabolism is rewired in diseases like cancer. d-nb.infonih.gov

Table 1: Key Research Findings in ¹³C-MFA

| Research Area | Key Finding | Implication |

|---|---|---|

| Cancer Metabolism | Uncovered that cancer cells often have altered metabolic pathways to support rapid proliferation. d-nb.info | Provides targets for developing new cancer therapies. |

| Microbial Engineering | Guided the engineering of microbes for the enhanced production of biofuels and chemicals. frontiersin.org | Improves the efficiency and yield of biotechnological processes. |

| Immunology | Revealed that immune cells like CD8+ T cells utilize specific fuels like glutamine and acetate (B1210297) during an immune response. nih.gov | Offers new strategies for modulating immune responses. |

Exploration of Cellular Signaling and Transport Mechanisms

Phosphonates can influence cellular signaling and transport processes, often by competing with inorganic phosphate (Pi). smolecule.comresearchgate.net Studies have shown that phosphite (B83602), a related compound, likely enters cells via phosphate transporters and can interfere with phosphate signaling mechanisms. researchgate.net It has been observed that in phosphate-deprived tobacco cells, phosphite accumulates in the cytoplasm, but when phosphate is resupplied, the phosphite is rapidly expelled, indicating a competitive interaction for transport. researchgate.net

The phosphate-specific transport (Pst) system in bacteria is a well-studied example of a transport mechanism that can be investigated using phosphonate analogs. asm.org This system is responsible for the uptake of inorganic phosphate, and its disruption can lead to significant changes in bacterial physiology. asm.org By using labeled compounds like (2-¹³C)ethylphosphonic acid, researchers can track uptake and explore how these analogs interfere with the normal transport and signaling functions, providing insights into the regulation of nutrient acquisition in microorganisms. smolecule.com

Environmental Fate and Transport Studies of Organophosphorus Compounds

Organophosphorus compounds, including pesticides and chemical warfare agents, pose significant environmental concerns. nih.govosti.gov Understanding their degradation and movement in the environment is crucial for risk assessment and remediation.

Tracking Degradation Pathways in Environmental Compartments

Ethylphosphonic acid is a known degradation product of certain organophosphorus compounds, including the V-series nerve agents. nih.govmdpi.com The persistence and transformation of these degradation products are of significant interest. nih.gov The use of (2-¹³C)ethylphosphonic acid as a tracer allows scientists to follow its path in soil and water, identifying how and where it accumulates and breaks down.

Degradation can occur through several processes, including hydrolysis, microbial degradation, and photolysis. nih.gov For instance, the hydrolysis of the nerve agent VX can lead to the formation of ethyl methylphosphonic acid (EMPA) and ultimately methylphosphonic acid (MPA), but the specific products and rates are highly dependent on environmental conditions like pH. osti.govmdpi.com Studies using labeled compounds help to precisely map these complex degradation networks in various environmental compartments.

Table 2: Degradation of V-type Nerve Agents

| Degradation Product | Persistence | Toxicity | Notes |

|---|---|---|---|

| Ethyl methylphosphonic acid (EMPA) | Persistent | Low Toxicity | A major hydrolysis product under certain conditions. osti.govmdpi.com |

| Methylphosphonic acid (MPA) | Persistent | Low Toxicity | The ultimate hydrolysis product of several nerve agents. nih.govmdpi.com |

Assessment of Biotransformation and Chemical Transformation Processes

Microorganisms have evolved diverse pathways to break down the stable C-P bond in phosphonates, often to utilize them as a phosphorus source in nutrient-limited environments. tamu.edunih.govmsu.ruportlandpress.com These biotransformation pathways are a key focus of environmental research. Bacteria employ several enzymatic strategies, including phosphonatases and the C-P lyase complex, to cleave the C-P bond. tamu.edunih.govmsu.ru

By introducing (2-¹³C)ethylphosphonic acid into a microbial environment, researchers can track its uptake and transformation. asm.org Analysis of the metabolic products reveals the specific biochemical reactions occurring. For example, some bacteria can break down alkylphosphonic acids into the corresponding hydrocarbon (in this case, ethane) and inorganic phosphate. msu.ruasm.org

Chemical transformation processes, such as photo-degradation, are also important. rsc.org Studies on methylphosphonic acid, a related compound, have shown that hydroxyl radicals (•OH) can trigger the cleavage of the C-P bond, and this process is more favorable under alkaline conditions. rsc.org Using ¹³C-labeled compounds allows for the definitive identification of degradation products, such as formic acid and methanol, distinguishing them from products of microbial pathways like methane. rsc.org

Isotopic Labeling for Advanced Protein and Biomolecule Analysis

The use of stable isotopes like carbon-13 (¹³C) has become a cornerstone in modern biomolecular research, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govbruker.com Isotopic labeling, the process of incorporating isotopes such as ¹³C, ¹⁵N, and ²H into molecules, is an indispensable and adaptable tool for structural biology. sigmaaldrich.comutoronto.ca While uniform labeling, where all sites of a particular element are enriched, is a standard approach, it can lead to complex spectra with significant signal overlap, especially in large proteins. nih.gov To overcome these challenges, selective isotopic labeling strategies have been developed. These methods involve enriching specific residues or atoms within a protein, simplifying complex spectra and enhancing sensitivity. nih.govnih.gov (¹³C)Ethylphosphonic acid, as a precursor or a labeling agent, fits into this advanced methodology, offering a way to introduce ¹³C labels into specific sites for detailed analysis.

Selective Isotopic Labeling of Proteins for NMR Structural and Dynamic Studies

Selective isotopic labeling is a powerful technique that enhances the capabilities of NMR spectroscopy for studying the structure and dynamics of large proteins and their complexes. nih.govunl.pt By introducing ¹³C labels at specific locations, researchers can significantly simplify crowded NMR spectra and focus on regions of interest, such as the hydrophobic cores of proteins. utoronto.caunl.pt

One of the key strategies involves the use of ¹³C-labeled biosynthetic precursors that are incorporated into specific amino acid side chains during protein expression. sigmaaldrich.comunl.pt For instance, certain α-keto acids are efficient precursors for labeling the methyl groups of isoleucine, leucine, and valine. unl.pt This is particularly advantageous because methyl groups are excellent reporters of molecular structure and dynamics due to their favorable spectroscopic properties. utoronto.caunl.pt While the direct use of (¹³C)ethylphosphonic acid as a biosynthetic precursor for standard amino acids is not a common pathway, analogous phosphonic acid derivatives can be used as specific tags. For example, a cysteine-specific phosphonate adaptable tag (CysPAT), synthesized from 2-aminoethylphosphonic acid, allows for the targeted labeling of cysteine-containing peptides. nih.gov This phosphonate tag then facilitates enrichment and analysis, a strategy that could be adapted using a ¹³C-labeled phosphonic acid for NMR-based studies.

The benefits of selective labeling are manifold:

Reduced Spectral Complexity: By limiting the number of ¹³C-labeled sites, signal overlap in NMR spectra is drastically reduced. nih.gov

Enhanced Sensitivity: Focusing the NMR experiment on specific, protonated sites within a deuterated protein significantly improves sensitivity and resolution. nih.govunl.pt

Structural Determination: Selective labeling, especially in combination with deuteration, enables the determination of high-resolution structures of large proteins and protein-ligand complexes where the ligand itself cannot be labeled. nih.gov

This approach has been successfully applied to determine the NMR structure of a farnesylated protein, where selective labeling of specific amino acids was crucial for resolving signals and assigning protein-ligand interactions. nih.gov

Table 1: Comparison of Isotopic Labeling Strategies for Protein NMR

| Labeling Strategy | Description | Advantages | Challenges |

| Uniform Labeling | All carbon and/or nitrogen atoms are replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N). nih.gov | Provides a global view of the protein structure and dynamics. | Severe signal overlap and line broadening in large proteins (>20 kDa). nih.gov |

| Selective Labeling | Only specific amino acid types are isotopically labeled using labeled precursors. sigmaaldrich.comnih.gov | Simplifies spectra, facilitates assignments, and allows focus on specific regions. nih.govnih.gov | Requires specific labeled precursors and established biosynthetic pathways. unl.pt |

| Reverse Labeling | Specific unlabeled amino acids are added to a uniformly labeled growth medium. nih.govutoronto.ca | "Turns off" signals from specific residues, aiding in assignment and reducing complexity. nih.gov | Can be costly and requires careful control of metabolism to prevent scrambling. utoronto.ca |

| Methyl-Specific Labeling | Protons are present only at methyl groups of specific residues in a deuterated protein. utoronto.caunl.pt | High sensitivity and resolution for studying hydrophobic cores and large complexes. unl.pt | Limited to observing only methyl-bearing residues (Ile, Leu, Val, Met, Ala). utoronto.ca |

Probing Ligand-Binding Interactions and Conformational Dynamics of Enzymes

Understanding how enzymes function requires insight into not just their static structures but also their dynamic movements and interactions with ligands. d-nb.infoutoronto.ca Conformational changes, often subtle, are fundamental to substrate binding, catalysis, and regulation. d-nb.infonih.gov Isotopic labeling with probes like (¹³C)ethylphosphonic acid provides a powerful means to study these dynamic processes using NMR spectroscopy.

When a ¹³C-labeled ligand or an inhibitor containing a phosphonic acid moiety binds to an enzyme, the chemical environment around the ¹³C nucleus changes, leading to shifts in the NMR signal. frontiersin.org By monitoring these chemical shift perturbations, researchers can map the binding interface and determine the affinity of the interaction. frontiersin.org This is a widely used method to identify the binding surfaces of proteins when they form complexes. frontiersin.org

Furthermore, NMR relaxation studies on ¹³C-labeled sites can provide detailed information about molecular motions across a wide range of timescales. utoronto.camdpi.com For example, studies on the 82 kDa enzyme malate (B86768) synthase G showed that the ligand-binding interface is highly dynamic in its free state and becomes more rigid upon substrate binding. utoronto.ca This dynamic-to-rigid transition is a key feature of the "induced fit" model of enzyme-ligand interaction. nih.govnih.gov

The use of phosphonic acid analogues of substrates or inhibitors is a well-established strategy in enzymology. mdpi.com These compounds can act as potent inhibitors and their ¹³C-labeled versions can serve as precise probes for NMR studies. For instance, phosphonic acid analogues of phenylalanine have been synthesized to study their inhibitory effects on aminopeptidases. mdpi.com Incorporating a ¹³C label into the ethyl group of ethylphosphonic acid would create a specific probe to investigate the conformational dynamics within the active site of an enzyme that recognizes it. By tracking the ¹³C signals, one can elucidate the kinetic and thermodynamic parameters of binding and the conformational transitions the enzyme undergoes during the catalytic cycle. mdpi.comnih.gov This approach allows for a detailed, real-time view of enzyme mechanics, revealing transient intermediate states that are critical for catalysis but often invisible to static structural methods. nih.gov

Mechanistic Investigations of Degradation Pathways of Ethylphosphonic Acid Analogues

Chemical Degradation Mechanisms

Chemical degradation of ethylphosphonic acid analogues can occur through several pathways, often involving oxidative and hydrolytic processes. Environmental factors such as the presence of transition metals, reactive oxygen species, and light can significantly influence the rate and mechanism of degradation.

Transition metals, particularly manganese, have been shown to play a significant role in the oxidative degradation of phosphonates. While research has often focused on more complex aminopolyphosphonates, the principles can be extended to simpler alkylphosphonates like ethylphosphonic acid. The process generally involves the formation of a complex between the phosphonate (B1237965) and the metal ion, followed by an oxidation-reduction reaction.

For instance, the degradation of aminopolyphosphonates such as ATMP, EDTMP, and DTPMP has been observed in the presence of Mn(II) and dissolved oxygen. uni-tuebingen.de This process involves the oxidation of the complexed Mn(II) to Mn(III), which then acts as the oxidizing agent to break down the phosphonate. researchgate.net Although nitrogen-free phosphonates were not observed to be oxidized in homogeneous aqueous solutions with Mn(II), manganese oxides like birnessite (a common soil mineral) have been shown to degrade glyphosate (B1671968) and its primary degradation product, aminomethylphosphonic acid (AMPA), through C-P bond cleavage at the mineral surface. nih.gov This suggests that heterogeneous catalysis on manganese oxide surfaces could be a relevant degradation pathway for ethylphosphonic acid in soil and sediment environments. uni-tuebingen.de The reaction involves the oxidation of the phosphonate by Mn(III) within the mineral structure or at its surface, leading to the formation of breakdown products. researchgate.net

The degradation of glyphosate in the presence of manganese oxide was found to be faster than that of AMPA, and the rate increased with higher temperatures. nih.gov The presence of other cations that can compete with manganese for complexation with the phosphonate, such as Cu(II), can inhibit the degradation process. nih.gov

| Factor | Effect on Degradation | Reference |

|---|---|---|

| Presence of Mn(II) and O₂ | Catalyzes autooxidation of some aminopolyphosphonates. | researchgate.net |

| Manganese Oxides (e.g., Birnessite) | Promotes degradation of glyphosate and AMPA at the mineral surface. | nih.gov |

| Temperature | Higher temperatures increase the degradation rate. | nih.gov |

| Competing Cations (e.g., Cu(II)) | Inhibit degradation by competing for phosphonate complexation. | nih.gov |

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), are highly reactive and can initiate the degradation of persistent organic compounds, including phosphonates. The cleavage of the C-P bond can be facilitated by these species, particularly in photochemical processes.

Studies on the photodegradation of methylphosphonic acid (MPn), a close analogue of ethylphosphonic acid, have highlighted the critical role of ROS. nih.govnih.gov Research combining ROS-quenching experiments and density functional theory (DFT) indicates that the C-P bond cleavage in MPn under UV irradiation is primarily driven by hydroxyl radicals (•OH) and hydroxide (B78521) ions (OH⁻). nih.govnih.gov The degradation was found to be more extensive under alkaline conditions. nih.gov The contribution of •OH radicals to the degradation of MPn was estimated to be over 90% at both acidic and alkaline pH. nih.gov

In the photodegradation of more complex phosphonates like ethylenediaminetetra(methylenephosphonic acid) (EDTMP), both hydroxyl and superoxide radicals have been implicated. researchgate.net The dominant radical species can vary depending on the experimental setup. researchgate.net These findings suggest that the generation of ROS in aquatic environments, through processes like the photolysis of dissolved organic matter or the presence of photosensitizers, could contribute to the natural attenuation of ethylphosphonic acid.

The carbon-phosphorus bond is generally resistant to hydrolysis under normal environmental conditions. tamu.edu However, under more forceful laboratory conditions, such as treatment with concentrated hydrochloric acid at high temperatures, the C-P bond in certain phosphonates can be cleaved. beilstein-journals.org The stability of the C-P bond towards acid hydrolysis is influenced by the substituents on the organic part of the molecule. For example, the presence of a hydroxyl group on an aromatic ring can affect the stability of the C-P bond during acid hydrolysis. beilstein-journals.org While direct hydrolytic cleavage of the C-P bond in ethylphosphonic acid is not a major environmental degradation pathway, enzymatic hydrolysis is a key mechanism in biological systems.

Photodegradation is a significant abiotic degradation pathway for many organic compounds in the environment, including phosphonates. The process is influenced by factors such as the wavelength and intensity of UV radiation, pH, and the presence of photosensitizing agents.

For methylphosphonic acid, UV irradiation leads to C-P bond cleavage, with the degradation rate being higher under alkaline conditions. nih.govnih.gov This is attributed to the fact that under alkaline conditions, phenol, a potential intermediate or model compound, exists in a more reactive anionic state. nih.gov The degradation of ethylenediaminetetra(methylenephosphonic acid) (EDTMP) under UV light has been shown to proceed through the formation of several intermediates, with the initial cleavage often occurring at the C-N bond. researchgate.net The half-life of photodegradation can vary significantly depending on the experimental conditions. researchgate.net For the herbicide HW-02, an organophosphate with a phosphonate moiety, photodegradation in organic solvents followed first-order kinetics, with the half-life depending on the solvent. scispace.com These studies underscore that the photochemical fate of ethylphosphonic acid in the environment will be dependent on local conditions, including water chemistry and sunlight exposure.

| Factor | Influence | Example Compound(s) | Reference |

|---|---|---|---|

| pH | Higher degradation rates often observed at alkaline pH. | Methylphosphonic acid | nih.govnih.gov |

| UV Radiation | Essential for initiating the degradation process. | Methylphosphonic acid, EDTMP | nih.govresearchgate.net |

| Reactive Oxygen Species (ROS) | Mediate the C-P bond cleavage. | Methylphosphonic acid, EDTMP | nih.govresearchgate.net |

| Solvent/Matrix | Can affect the rate and pathway of degradation. | HW-02 | scispace.com |

Biotic Degradation Mechanisms and Enzymatic Dephosphonylation

Microorganisms have evolved sophisticated enzymatic machinery to cleave the stable C-P bond of phosphonates, allowing them to utilize these compounds as a source of phosphorus, and sometimes carbon and nitrogen, particularly in nutrient-limited environments. tamu.eduportlandpress.com

Bacteria employ several distinct strategies for the enzymatic cleavage of the C-P bond. portlandpress.com Three major classes of enzymes or enzymatic systems have been characterized: phosphonatases, the C-P lyase complex, and oxidative pathways. tamu.edu

The C-P lyase pathway, encoded by the phn operon, is a multi-enzyme system capable of degrading a broad range of alkylphosphonates. researchgate.netnih.gov The mechanism involves a radical-based transformation. nih.gov For methylphosphonate, the process begins with its reaction with MgATP to form α-D-ribose-1-methylphosphonate-5-triphosphate. nih.gov Subsequent enzymatic steps lead to the formation of a substrate for the C-P lyase enzyme, PhnJ, which utilizes a [4Fe-4S] cluster and S-adenosylmethionine to catalyze the radical cleavage of the C-P bond. hawaii.eduresearchgate.net

A more recently discovered pathway involves a two-step oxidative cleavage of the C-P bond, as seen in the degradation of 2-aminoethylphosphonic acid (2-AEP). acs.org This pathway is catalyzed by two non-heme iron oxygenases, PhnY and PhnZ. portlandpress.comacs.org PhnY, an α-ketoglutarate/Fe(II)-dependent dioxygenase, first hydroxylates the α-carbon of 2-AEP. acs.orgpnas.org The resulting product is then acted upon by PhnZ, a diiron-dependent oxygenase, which catalyzes the oxidative cleavage of the C-P bond to yield glycine (B1666218) and inorganic phosphate (B84403). acs.orgpnas.orgnih.gov

Environmental Biotransformation Processes in Natural Systems

The environmental biotransformation of ethylphosphonic acid is primarily driven by microbial activity. Certain microorganisms have developed enzymatic pathways to cleave the highly stable carbon-phosphorus (C-P) bond, allowing them to utilize phosphonates as a phosphorus source, particularly in phosphate-depleted environments. msu.ru

The principal mechanism for the aerobic biodegradation of many alkylphosphonates, including ethylphosphonic acid, is the C-P lyase pathway. msu.ru This complex enzymatic system directly cleaves the C-P bond to yield an alkane (in this case, ethane) and inorganic phosphate. The process is generally induced under phosphorus starvation conditions. msu.ruopcw.org Studies have shown that some bacterial strains can utilize ethylphosphonic acid as their sole source of phosphorus for growth. msu.ru For instance, Escherichia coli has been shown to metabolize ethylphosphonic acid, leading to the formation of ethane (B1197151). msu.ru A thorough investigation of the degradation products revealed the presence of not only the corresponding alkane (ethane) but also the alkene (ethene), suggesting a radical-based mechanism for the C-P bond cleavage by the C-P lyase enzyme system. msu.ru

While the C-P lyase pathway is a major route, other enzymatic processes may also contribute to the biotransformation of ethylphosphonic acid analogues. For example, the plant growth regulator ethephon (B41061), which is (2-chloroethyl)phosphonic acid, undergoes microbial degradation in the environment as one of its main dissipation routes. epa.gov Its degradation leads to the formation of 2-hydroxyethanephosphonic acid. epa.govnih.gov Although this involves a substituted ethylphosphonic acid, it points to hydroxylation as a potential biotransformation reaction for the ethyl group.

Table 1: Microbial Strains and Pathways in Ethylphosphonic Acid Biotransformation

| Microorganism | Transformation Pathway | Key Products | Reference |

|---|---|---|---|

| Escherichia coli | C-P Lyase | Ethane, Ethene | msu.ru |

Identification and Characterization of Stable Transformation Products in Environmental Systems

The biotransformation of ethylphosphonic acid in natural systems leads to the formation of several stable products. The identification and characterization of these transformation products are crucial for understanding the complete environmental fate of the parent compound. Alkylphosphonic acids themselves are generally considered stable and persistent compounds in the environment, often serving as markers for the degradation of larger, more complex organophosphorus compounds. acs.org

The primary and most well-documented transformation products from the microbial degradation of ethylphosphonic acid via the C-P lyase pathway are simple hydrocarbons. msu.ru

Ethane (C₂H₆): Formed by the direct cleavage of the C-P bond, where the ethyl group is converted to ethane. msu.ru

Ethene (C₂H₄): The presence of ethene alongside ethane indicates a radical-based reaction mechanism during biodegradation. msu.ru

In the case of substituted ethylphosphonic acids, such as the pesticide ethephon, other stable transformation products have been identified. epa.govnih.gov

2-hydroxyethanephosphonic acid: This compound is a major and persistent degradate of ethephon found in soil. nih.gov Its formation suggests that hydroxylation of the ethyl side chain is a significant transformation pathway.

The characterization of these transformation products typically involves advanced analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is often used for the analysis of volatile products like ethane and ethene. For the non-volatile phosphonic acid products, derivatization is often required to increase their volatility for GC-MS analysis. acs.org High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and capillary electrophoresis are also powerful tools for the direct analysis of these polar, non-volatile compounds in aqueous environmental samples. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to identify degradation products in laboratory studies. nih.govresearchgate.net

Table 2: Identified Stable Transformation Products of Ethylphosphonic Acid and its Analogues

| Transformation Product | Parent Compound | Analytical Method(s) for Identification | Reference |

|---|---|---|---|

| Ethane | Ethylphosphonic acid | Gas Chromatography-Mass Spectrometry (GC-MS) | msu.ru |

| Ethene | Ethylphosphonic acid | Gas Chromatography-Mass Spectrometry (GC-MS) | msu.ru |

| 2-hydroxyethanephosphonic acid | Ethephon ((2-chloroethyl)phosphonic acid) | Chromatography | epa.govnih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (213C)ethylphosphonic acid |

| 2-amino-ethylphosphonic acid |

| 2-hydroxyethanephosphonic acid |

| Capillary electrophoresis |

| Ethene |

| Ethane |

| Ethephon ((2-chloroethyl)phosphonic acid) |

| Ethylphosphonic acid |

| Fosetyl-aluminium |

| O-ethyl phosphonate |

| Orthophosphate |

Theoretical and Computational Chemistry Approaches to 213c Ethylphosphonic Acid Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (213C)ethylphosphonic acid. nih.gov These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular attributes, from the three-dimensional arrangement of atoms to the distribution of electrons and the energies of different molecular states. nih.govntnu.no

Density Functional Theory (DFT) for Molecular Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometries and energetics of molecules. greeley.orgmedium.com DFT has proven to be a reliable approach for predicting molecular structures with an accuracy that is often comparable to more computationally expensive methods. greeley.org In the context of this compound, DFT calculations can provide optimized bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and how it might interact with its environment.

Table 1: Illustrative DFT-Calculated Properties of Ethylphosphonic Acid

| Property | Calculated Value | Significance |

| C-P Bond Length | ~1.8 Å | Influences the stability and reactivity of the molecule. |

| P-O Bond Length | ~1.5 Å | Important for understanding interactions with surfaces and other molecules. |

| O-P-O Bond Angle | ~115° | Defines the geometry of the phosphonic acid group. |

| C-P Bond Dissociation Energy | Varies with computational model | Indicates the energy required to cleave this crucial bond. |

Note: The values presented are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.

Spectroscopic Property Prediction and Validation

Computational methods, particularly DFT, are also powerful tools for predicting spectroscopic properties. nih.gov These predictions are invaluable for interpreting experimental spectra and can aid in the identification and characterization of this compound. For example, DFT calculations can be used to predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of the molecule. scribd.com By comparing these predicted spectra with experimental data, researchers can validate the computed molecular structure and gain a deeper understanding of the molecule's vibrational modes.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using quantum chemical methods. nih.gov These calculations help in assigning the signals observed in experimental NMR spectra to specific atoms within the this compound molecule, providing detailed information about its chemical environment.

Reaction Mechanism Simulations and Transition State Analysis

Understanding how this compound participates in chemical reactions is a key area of research. Computational simulations provide a window into the intricate details of reaction pathways, allowing for the study of transient species like transition states that are often fleeting and difficult to observe experimentally. numberanalytics.comnumberanalytics.com

Computational Elucidation of Carbon-Phosphorus Bond Cleavage Pathways

The cleavage of the carbon-phosphorus (C-P) bond is a critical reaction for many organophosphonates, including ethylphosphonic acid. mit.edunih.gov Computational chemistry offers a powerful approach to elucidating the mechanisms of this bond cleavage. acs.org By mapping out the potential energy surface of the reaction, researchers can identify the most likely pathways for the reaction to proceed. numberanalytics.com

This involves locating the transition state, which represents the highest energy point along the reaction coordinate. numberanalytics.com The energy of the transition state, known as the activation energy, determines the rate of the reaction. numberanalytics.com Computational methods can be used to calculate the geometry and energy of the transition state, providing crucial insights into the factors that control the C-P bond cleavage process. nih.gov For example, simulations can reveal whether the cleavage occurs through a direct dissociation or involves intermediate steps.

Modeling of Esterification and Derivatization Reactions

Esterification and derivatization are important reactions for modifying the properties of phosphonic acids. lidsen.comresearchgate.net Computational modeling can be used to study the mechanisms of these reactions and predict their outcomes. mdpi.com For example, simulations can help in understanding how different alcohols react with this compound to form esters. lidsen.com This can involve studying the role of catalysts and the energetics of the reaction pathway. lidsen.com

Similarly, the derivatization of this compound, often performed to enhance its analytical detection, can be modeled computationally. researchgate.netbeilstein-journals.org These models can provide information on the most favorable reaction sites and the stability of the resulting derivatives.

Surface Adsorption and Interfacial Interaction Studies

The interaction of this compound with surfaces is crucial in a variety of applications, from materials science to environmental chemistry. rsc.orgvt.edu Computational methods are well-suited to investigate these complex interfacial phenomena.

Studies have utilized methods like density-functional based tight-binding to investigate the adsorption of ethylphosphonic acid on surfaces such as aluminum oxide. researchgate.net These computational models explore how the molecule binds to the surface, considering different adsorption modes like monodentate, bidentate, and tridentate coordination. researchgate.net The calculations can determine the most energetically favorable adsorption sites and how the presence of the ethyl group influences these interactions. researchgate.net

Furthermore, computational studies can elucidate the nature of the forces driving the adsorption process, including electrostatic interactions, hydrogen bonding, and van der Waals forces. acs.org For example, DFT calculations combined with experimental techniques like isothermal titration calorimetry have been used to understand the binding of ethylphosphonic acid within the pores of metal-organic frameworks (MOFs). acs.org These studies reveal how the molecule's structure and the chemical environment of the surface dictate the strength and nature of the adsorption. acs.org

Simulation of this compound Adsorption on Metal Oxide Surfaces

Computational simulations, particularly those based on density functional theory (DFT), are instrumental in elucidating the mechanisms of phosphonic acid adsorption on metal oxide surfaces. These studies provide detailed information on binding energies, geometries, and the nature of the chemical bonds formed between the phosphonic acid headgroup and the surface.

Research on ethylphosphonic acid adsorption on aluminum oxide surfaces has shown that the molecule can adopt several binding coordinations, including monodentate, bidentate, and tridentate modes. researchgate.net The relative stability of these modes is influenced by the specific structure of the oxide surface and the degree of hydroxylation. researchgate.net For instance, simulations on hydroxylated α-Al2O3 (0001) surfaces indicate that the adsorption process is an acid-base catalyzed condensation, where hydrogen bonds initially form between the phosphonic acid's P-OH groups and the surface hydroxyls, followed by the formation of stable P-O-Al bonds. researchgate.net

Theoretical calculations help determine the most favorable adsorption sites and configurations. researchgate.net The binding energy of the phosphonate (B1237965) to the surface is a critical parameter that is highly dependent on the distance between the phosphorus atom and the underlying metal ion of the oxide. researchgate.net Different binding modes exhibit distinct interaction energies, which can be quantified through simulation.

Table 1: Simulated Adsorption Properties of Ethylphosphonic Acid on Metal Oxide Surfaces

| Metal Oxide Surface | Adsorption Mode | Calculated Adsorption Energy (kJ/mol) | Key Interacting Surface Groups |

| α-Al2O3 (0001) | Monodentate | -110 to -140 | Surface Al and OH groups |

| α-Al2O3 (0001) | Bidentate | -180 to -220 | Surface Al and OH groups |

| α-Al2O3 (0001) | Tridentate | -250 to -300 | Surface Al and OH groups |

| TiO2 (Anatase 101) | Bidentate | -150 to -190 | Surface Ti and OH groups |

Note: The data in this table are illustrative and compiled from typical values found in computational studies of similar short-chain alkylphosphonic acids on the specified surfaces. Actual values for this compound may vary.

These simulations are crucial for designing stable and well-ordered surface modifications for applications in electronics, biomaterials, and corrosion protection.

Understanding Self-Assembled Monolayer Formation and Stability

Molecular dynamics (MD) simulations provide a powerful avenue for studying the dynamic process of self-assembled monolayer (SAM) formation. rsc.org These simulations can track the movement of individual molecules over time, revealing the mechanisms of self-organization from initial adsorption to the formation of a densely packed, ordered monolayer. rsc.orgresearchgate.net

For phosphonic acids like this compound, MD simulations can elucidate how intermolecular interactions, solvent effects, and surface characteristics influence the final structure and stability of the SAM. rsc.org Simulations have shown that the formation of stable SAMs on metal oxides is a multi-step process. researchgate.net Initially, individual phosphonic acid molecules adsorb onto the surface. Subsequently, lateral interactions between the alkyl chains drive the organization of the molecules into ordered domains. rsc.org

The stability of these monolayers, particularly in aqueous environments, is a critical factor for many applications. Computational studies can probe the strength of the anchoring of the phosphonic acid to the surface and how this is affected by factors such as pH and the presence of water molecules at the interface. cnr.it For example, simulations can compare the stability of different binding modes (monodentate, bidentate, tridentate) in the presence of a solvent, predicting which configuration will lead to the most robust monolayer. cnr.it

Table 2: Parameters from Molecular Dynamics Simulations of Alkylphosphonic Acid SAMs

| Simulation Parameter | Typical Value/Observation | Significance |

| Surface Coverage Density | 2-5 molecules/nm² | Affects packing order and stability. |

| Alkyl Chain Tilt Angle | 15-30° from surface normal | Indicates the degree of ordering within the SAM. |

| Interaction Energy (Molecule-Surface) | -200 to -400 kJ/mol | Quantifies the strength of adsorption. |

| Interaction Energy (Molecule-Molecule) | -20 to -50 kJ/mol | Drives the self-assembly and ordering process. |

Note: This table presents typical parameters observed in MD simulations of short-chain alkylphosphonic acid SAMs on metal oxide surfaces. The values are illustrative.

By understanding these fundamental aspects of SAM formation and stability, researchers can better design and fabricate functional surfaces based on this compound for a variety of advanced applications. frontiersin.org

Enzyme-Substrate/Inhibitor Docking and Molecular Dynamics Simulations

Phosphonic acids, as structural analogues of phosphate (B84403) esters, are known to act as inhibitors for a variety of enzymes, particularly those involved in phosphate metabolism. nih.gov Computational techniques such as molecular docking and molecular dynamics (MD) simulations are essential for understanding and predicting these interactions at a molecular level.

Modeling Interactions with Phosphate-Metabolizing Enzymes

Molecular docking is a computational method used to predict the preferred binding orientation of one molecule (the ligand, such as this compound) to a second molecule (the receptor, typically a protein enzyme). researchgate.net These simulations can identify the key amino acid residues in the enzyme's active site that interact with the inhibitor. rsc.org For phosphonate inhibitors, these interactions often involve hydrogen bonds and electrostatic interactions with the phosphonate headgroup, mimicking the binding of the natural phosphate substrate. rsc.org

For example, docking studies of phosphonic acid derivatives with enzymes like aminopeptidases have shown that the phosphonate moiety can coordinate with metal ions (such as Zn²⁺) in the active site and form hydrogen bonds with surrounding amino acid residues like alanine (B10760859) and arginine. mdpi.comresearchgate.net These interactions are critical for the inhibitory activity of the compound.

Predicting Binding Affinities and Conformational Changes

A primary goal of computational enzyme studies is to accurately predict the binding affinity of a potential inhibitor. ontosight.ai Techniques like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be used to calculate the free energy of binding from MD simulation trajectories. nih.gov These predicted affinities can then be used to rank potential inhibitors and guide synthetic efforts toward more potent compounds.

Docking scores provide a preliminary estimate of binding affinity. For instance, in silico screening of alkylphosphonates against DNA gyrase has shown docking scores ranging from -6.2 to -8.9 kcal/mol for potent inhibitors. researchgate.net Similarly, studies on α-aminophosphonic acid derivatives as inhibitors of acetohydroxyacid synthase have reported binding energies around -5.6 kcal/mol for compounds that form multiple hydrogen bonds within the active site. researchgate.net

MD simulations can also reveal important conformational changes upon binding. For instance, the binding of an inhibitor might induce a closing of the active site cleft or a reorientation of key catalytic residues, which can be visualized and analyzed through the simulation. These insights are crucial for understanding the mechanism of inhibition and for the rational design of next-generation inhibitors based on the this compound scaffold.

Table 3: Illustrative Docking and Binding Affinity Data for Phosphonate Inhibitors with Target Enzymes

| Target Enzyme | Phosphonate Ligand Type | Predicted Docking Score (kcal/mol) | Key Interacting Residues (from simulation) |

| Alanine Aminopeptidase | Aminophenyl-phosphonic acid | -6.5 to -7.8 | Arg, Ala, Tyr |

| DOXP-Reductoisomerase | Carbamoylphosphonic acid | -7.0 to -9.0 | Ser, Asn, Lys |

| Acetohydroxyacid Synthase | α-Aminophosphonic acid | -5.5 to -7.1 | Trp, Arg, Asn |

| DNA Gyrase | Alkylphosphonate | -6.2 to -8.9 | Ile, Ser, Gly |

Note: This table contains representative data from computational studies on various phosphonic acid derivatives and their respective enzyme targets to illustrate the type of information generated. Specific values for this compound would require dedicated simulation studies.

Applications of Phosphonic Acids in Advanced Materials Science and Engineering

Surface Functionalization and Interface Engineering

The ability of phosphonic acids to form strong, stable bonds with a variety of metal oxide surfaces makes them ideal candidates for surface functionalization and interface engineering. mdpi.commdpi.com This process involves creating a thin, organized molecular layer, often a self-assembled monolayer (SAM), on a substrate to alter its surface properties. researchgate.netnih.gov Ethylphosphonic acid can be used in these applications to tailor the interface between an inorganic substrate and an organic overlayer, such as a coating or adhesive.

Phosphonic acids, including ethylphosphonic acid, are effective adhesion promoters and corrosion inhibitors due to their bifunctional nature. mdpi.comnih.govcaplinq.com

Adhesion Promotion: The primary mechanism for adhesion promotion involves the formation of strong, hydrolytically stable chemical bonds between the phosphonic acid group and the metal oxide surface. mdpi.comresearchgate.net This interaction is an acid-base catalyzed condensation reaction where the P-OH groups of the acid react with the surface hydroxyl groups (M-OH) of the substrate (e.g., aluminum or titanium), forming robust M-O-P covalent linkages. researchgate.netresearchgate.net The ethyl group, or another organic moiety, extends away from the surface, creating a new interface that can effectively bond with a subsequently applied organic polymer or coating. caplinq.com This molecular bridge significantly enhances the durability and adhesion of the coating to the substrate. google.commanchester.ac.uk

Corrosion Inhibition: The mechanism of corrosion inhibition relies on the formation of a densely packed, protective film on the metal surface. epa.humdpi.com Phosphonic acid molecules adsorb onto the metal, creating a barrier that isolates the substrate from corrosive agents in the environment. mdpi.comnih.gov These compounds are effective chelating agents that bind tightly to metal ions, forming stable complexes that resist dissolution. epa.hu The protective film, which can consist of a metal ion-phosphonate complex, reduces the active surface area exposed to the corrosive medium. nih.govepa.hu The stability of phosphonates under harsh conditions, such as high temperatures, further contributes to their effectiveness as corrosion inhibitors. epa.hu

The design of functionalized thin films and coatings using ethylphosphonic acid leverages the principles of self-assembly. When a metal substrate is exposed to a solution of the phosphonic acid, the molecules spontaneously arrange into an ordered monolayer. researchgate.netosti.gov These films can be applied using various methods, including dip-coating or spraying from aqueous solutions. mdpi.com

The resulting thin film can dramatically alter the surface properties of the substrate. For instance, studies on carboxyethylphosphonic acid, a derivative of ethylphosphonic acid, have shown a significant change in the wettability of titanium surfaces. researchgate.netnih.gov The functionalized surface becomes more hydrophilic, a property that can be crucial for biomedical implants to improve cell behavior. researchgate.netnih.gov

Furthermore, ethylphosphonic acid can be incorporated as a component in larger coating formulations. For example, it can be used in aqueous coating compositions along with epoxy compounds for application on metal and plastic substrates, such as those used in the vehicle industry. googleapis.com The development of multifunctional phosphonic acids, which can both anchor to the surface and participate in polymerization reactions, is a growing trend in the design of advanced, high-performance coatings. mdpi.com

| Substrate | Phosphonic Acid Treatment | Key Finding | Reference |

| Titanium (Ti) | Carboxyethylphosphonic Acid | Surface wettability contact angle decreased from 67.8° to 18.65°, indicating increased hydrophilicity. | researchgate.net |

| Aluminum Oxide (AlOx) | Ethylphosphonic Acid | Chemisorption occurs through monodentate, bidentate, and tridentate bonding, forming a stable layer. | researchgate.net |

| Nitinol (NiTi) Nanoparticles | Various Phosphonic Acids | Functionalized thin films were successfully formed on the nanoparticle surfaces through chemical bonding. | osti.gov |

Development of Supramolecular Assemblies and Hybrid Materials

The phosphonic acid functional group is a powerful tool for constructing complex, ordered structures beyond simple surface layers. Its capacity for strong directional interactions is the foundation for creating sophisticated supramolecular assemblies and organic-inorganic hybrid materials. nih.govacademie-sciences.fr

Self-assembly in systems containing phosphonic acids is largely driven by hydrogen bonding. nih.gov The phosphonic acid group contains both a phosphoryl oxygen (P=O), which is a strong hydrogen bond acceptor, and two acidic hydroxyl (P-OH) groups, which are effective hydrogen bond donors. nih.gov This dual functionality allows phosphonic acid molecules to interact with each other and with other compatible molecules to form extended, stable hydrogen-bonding networks. nih.govrsc.org These non-covalent interactions guide the spontaneous organization of molecules into well-defined supramolecular structures. nih.gov This behavior is fundamental to the formation of materials like organogels and proton-conducting membranes.

Beyond hydrogen bonding, the phosphonic acid group exhibits a strong affinity for a wide range of metal ions. scispace.comsci-hub.se The oxygen atoms of the deprotonated phosphonate (B1237965) group act as excellent ligands, forming strong coordination or iono-covalent bonds with metal centers. nih.govresearchgate.net This robust interaction is the basis for the fabrication of a major class of organic-inorganic hybrid materials known as metal phosphonates, which are a type of metal-organic framework (MOF). sci-hub.semdpi.com

By reacting ethylphosphonic acid or other organophosphonic acids with metal salts, it is possible to construct crystalline materials with extended one-, two-, or three-dimensional networks. mdpi.commdpi.com These metal phosphonate materials are noted for their high thermal and chemical stability, often exceeding that of their carboxylate-based MOF counterparts. sci-hub.semdpi.com The specific structure and resulting properties (e.g., porosity, catalytic activity) of the hybrid material can be tuned by carefully selecting the organic phosphonic acid linker and the metal ion. researchgate.netmdpi.com

Incorporation into Polymers and Composites for Enhanced Performance

Integrating phosphonic acid functionalities directly into polymer chains or composite materials is a key strategy for developing materials with enhanced properties. specificpolymers.com This approach imparts the beneficial characteristics of the phosphonic acid group—such as strong adhesion and metal chelation—throughout the bulk of the material.

Ethylphosphonic acid derivatives can be designed as monomers for use in polymerization processes. For instance, (meth)acrylate phosphonic esters can be polymerized to create polymers with pendant phosphonic acid groups. google.comgoogle.com These functionalized polymers are valuable as components in advanced adhesive systems, such as dental adhesives, where they promote strong and durable bonding to mineralized tissues. rsc.orgnih.gov

Design Principles for Flame Retardant and Other Functional Polymers

The incorporation of phosphorus-containing compounds, including phosphonic acids, is a well-established strategy to impart flame retardancy to polymers. The effectiveness of these flame retardants is attributed to their action in both the condensed and gas phases during combustion.

Condensed Phase Mechanism: In the solid state, phosphonic acids can promote the formation of a stable char layer upon heating. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and restricting the diffusion of flammable volatile products to the combustion zone. The acidic nature of phosphonic acids can catalyze dehydration and cross-linking reactions in the polymer matrix, leading to a higher char yield.

Gas Phase Mechanism: In the gas phase, phosphorus-containing radicals (e.g., PO•, HPO•) can be released during the decomposition of the phosphonic acid moiety. These radicals can scavenge the high-energy H• and HO• radicals that propagate the combustion process in the flame, thus exerting a flame-inhibiting effect.

Table 1: Cone Calorimetry Data for Phosphorylated Poly(vinyl alcohol) (PPVA) Coated Composites

| Sample | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |

| Uncoated | 45 | 450 | 80 |

| PVA Coated | 38 | 520 | 95 |

| PPVA Coated | 62 | 280 | 65 |

Data is illustrative and based on studies of phosphorylated PVA, not specifically ethylphosphonic acid.

The data illustrates that the incorporation of phosphonate groups can significantly delay the time to ignition, and reduce both the peak heat release rate and the total heat released, indicating a substantial improvement in flame retardancy. researchgate.netunibo.it

Similarly, cone calorimetry data for polyacrylonitrile (PAN) copolymers containing diethyl(acryloyloxymethyl)phosphonate (DEAMP) and diethyl(1-acryloyloxyethyl)phosphonate (DE1AEP) show a significant reduction in heat release rates compared to unmodified PAN, highlighting the efficacy of covalently bound phosphonate groups. mdpi.com

Table 2: Pyrolysis Combustion Flow Calorimetry (PCFC) Data for PAN and its Copolymers with Acrylic Phosphonates

| Polymer | Mole Fraction of Phosphonate | Phosphorus Content (wt%) | Peak Heat Release Rate (W/g) | Heat Release Capacity (J/g·K) |

| PAN | 0 | 0 | 225 | 280 |

| poly(AN-co-DEAMP) | 0.085 | 4.0 | 120 | 142 |

| poly(AN-co-DE1AEP) | 0.089 | 4.0 | 93 | 135 |

This data is for acrylic phosphonates, providing an example of the effect of phosphonate moieties on flammability. mdpi.com

Proton-Conducting Membranes for Electrochemical Applications

Phosphonic acid groups are attractive functionalities for the development of proton-conducting membranes for electrochemical devices such as fuel cells. researchgate.netrsc.orgacs.org Their high acidity and ability to form extensive hydrogen-bonding networks facilitate proton transport. Membranes functionalized with phosphonic acids can exhibit proton conductivity under both hydrated and anhydrous conditions, which is a significant advantage for high-temperature fuel cell applications. researchgate.netrsc.org